N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-6-methylpyrazine-2-carboxamide
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Overview
Description
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-6-methylpyrazine-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole ring fused with a pyrazine ring, making it a versatile scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-6-methylpyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and pyrazine derivatives under controlled conditions. For instance, the reaction of 2-aminothiazole with α-halocarbonyl compounds can yield the imidazo[2,1-b][1,3]thiazole core . Subsequent functionalization and coupling with pyrazine derivatives complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-6-methylpyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative known for its immunomodulatory and anthelmintic properties.
Pifithrin-β: Another imidazo[2,1-b][1,3]thiazole compound with antineoplastic activity.
Uniqueness
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-6-methylpyrazine-2-carboxamide stands out due to its unique combination of the imidazo[2,1-b][1,3]thiazole and pyrazine rings, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-11-8-18-9-14(19-11)16(23)20-13-4-2-3-12(7-13)15-10-22-5-6-24-17(22)21-15/h2-10H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGDRMFPYKAZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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